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molecular formula C6H3BrO2S B8810646 5-Bromothiophene-2,3-dicarbaldehyde

5-Bromothiophene-2,3-dicarbaldehyde

Cat. No. B8810646
M. Wt: 219.06 g/mol
InChI Key: CJALNXQQXPYSRB-UHFFFAOYSA-N
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Patent
US09444060B2

Procedure details

Bromine (1.2 mL, 7.5 mmol) was added drop wise to a solution of 2,3-thiophenedicarboxaldehyde (1.0 g, 7.1 mmol) in 20 mL of glacial acetic acid. The reaction mixture was stirred overnight at 70° C. and then excess bromine was quenched with a saturated solution of Na2S2O3. The organic layer was extracted with CH2Cl2, dried over Na2SO4 and volatiles were removed in vacuo to obtain a mixture of 1 and 4,5-dibromo-2,3-thiophenedicarboxaldehyde 2 as a brown solid (30:65 by 1H NMR spectroscopy). Spectroscopically pure compound was isolated by column chromatography using silica gel as stationary phase and a 4:1 mixture of CH2Cl2:hexanes. 1H NMR (500 MHz, CDCl3): δ 10.37 (s, 1H), 10.26 (s, 1H), 7.59 (s, 1H). 1H NMR data for 4,5-dibromo-2,3-thiophenedicarboxaldehyde (500 MHz, CDCl3): δ 9.81 (s, 1H), 7.36 (s, 1H).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
4,5-dibromo-2,3-thiophenedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4,5-dibromo-2,3-thiophenedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrBr.S1C=CC(C=O)=C1C=O.Br[C:13]1[C:14]([CH:21]=[O:22])=[C:15]([CH:19]=[O:20])[S:16][C:17]=1[Br:18].C(Cl)Cl>C(O)(=O)C>[Br:18][C:17]1[S:16][C:15]([CH:19]=[O:20])=[C:14]([CH:21]=[O:22])[CH:13]=1

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1 g
Type
reactant
Smiles
S1C(=C(C=C1)C=O)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
4,5-dibromo-2,3-thiophenedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(SC1Br)C=O)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
4,5-dibromo-2,3-thiophenedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(SC1Br)C=O)C=O
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess bromine was quenched with a saturated solution of Na2S2O3
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 and volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
Spectroscopically pure compound was isolated by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC(=C(S1)C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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